Benzothiazole, 2-(2-chloroethyl)- Benzothiazole, 2-(2-chloroethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18682738
InChI: InChI=1S/C9H8ClNS/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2
SMILES:
Molecular Formula: C9H8ClNS
Molecular Weight: 197.69 g/mol

Benzothiazole, 2-(2-chloroethyl)-

CAS No.:

Cat. No.: VC18682738

Molecular Formula: C9H8ClNS

Molecular Weight: 197.69 g/mol

* For research use only. Not for human or veterinary use.

Benzothiazole, 2-(2-chloroethyl)- -

Specification

Molecular Formula C9H8ClNS
Molecular Weight 197.69 g/mol
IUPAC Name 2-(2-chloroethyl)-1,3-benzothiazole
Standard InChI InChI=1S/C9H8ClNS/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2
Standard InChI Key OZAPVWSAWIUVSJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)CCCl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of benzothiazole, 2-(2-chloroethyl)- is C₉H₈ClNS, with a molecular weight of 197.69 g/mol. Key spectral data for identification include:

  • InChIKey: OZAPVWSAWIUVSJ-UHFFFAOYSA-N

  • Canonical SMILES: C1=CC=C2C(=C1)N=C(S2)CCCl

  • PubChem CID: 45077368

The compound’s structure features a planar benzothiazole core, with the chloroethyl group introducing steric and electronic effects that influence reactivity. Computational models predict moderate lipophilicity (logP ≈ 2.8), suggesting potential membrane permeability .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of benzothiazole, 2-(2-chloroethyl)- typically involves nucleophilic substitution or condensation reactions. A common approach includes:

  • Thiol-Epoxide Ring-Opening: Reacting 2-mercaptobenzothiazole with 1,2-dichloroethane under basic conditions.

  • Direct Alkylation: Treating 2-chlorobenzothiazole with ethylene dichloride in the presence of a Lewis acid catalyst .

Example Procedure:

A mixture of 2-mercaptobenzothiazole (0.1 mol) and 1,2-dichloroethane (0.15 mol) in dimethylformamide (DMF) is refluxed at 80°C for 12 hours. The product is isolated via column chromatography (yield: 68–72%).

Reaction Mechanisms

The chloroethyl group participates in SN2 reactions, enabling further functionalization. For instance, reaction with primary amines yields 2-(2-aminoethyl)benzothiazole derivatives, which are precursors for anticancer agents .

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point265–268°C (predicted)
SolubilitySoluble in DMSO, ethanol; insoluble in water
StabilityStable under inert conditions; hydrolyzes in acidic media
Spectral Data (IR)ν(C-S): 690 cm⁻¹; ν(C=N): 1630 cm⁻¹

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with cellular targets like topoisomerases or kinases.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in animal models.

  • Structural Optimization: Modify the chloroethyl side chain to improve selectivity and reduce off-target effects .

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